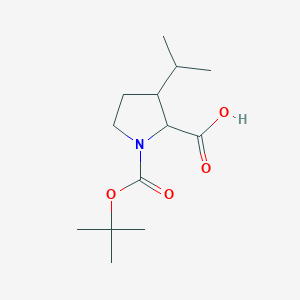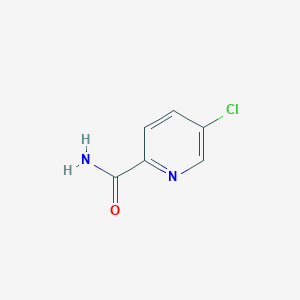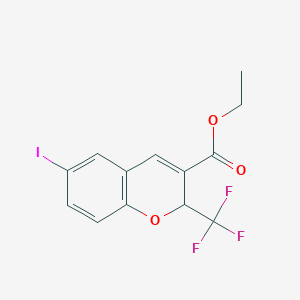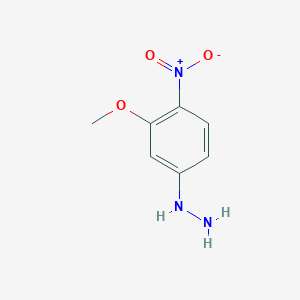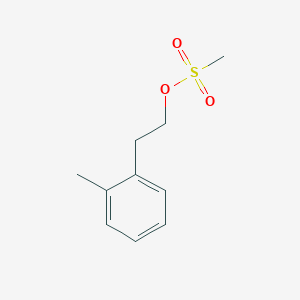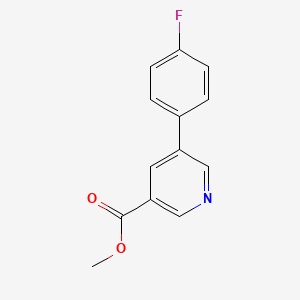
Methyl 5-(4-fluorophenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(4-fluorophenyl)nicotinate is a chemical compound with the CAS Number: 893734-77-5 and a molecular weight of 231.23 . Its IUPAC name is methyl 5-(4-fluorophenyl)nicotinate .
Molecular Structure Analysis
The molecular formula of Methyl 5-(4-fluorophenyl)nicotinate is C13H10FNO2 . The Inchi Code is 1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 .Scientific Research Applications
Fluorometric Assay of Rat Tissue N-methyltransferases
Methyl 5-(4-fluorophenyl)nicotinate (5-MN) has been used in the fluorometric assay of rat tissue N-methyltransferases, specifically nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT). 5-MN serves as a selective substrate for NNMT, making it a valuable tool in the study of this enzyme in various rat tissues such as liver, kidney, spleen, and brain (Sano, Endo, & Takitani, 1992).
Design and Synthesis of TRPV1 Antagonists
6-Phenylnicotinamide derivatives, including 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, have been synthesized as antagonists of the TRPV1 receptor, a significant target in pain management. These compounds, including those with the 4-fluorophenyl group, have shown potential in pre-clinical development for inflammatory pain treatment (Westaway et al., 2008).
Development of Anti-infective Agents
Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, has been developed through a process involving trifluoromethylation. This methodology highlights the importance of derivatives like methyl 5-(4-fluorophenyl)nicotinate in creating effective anti-infective treatments (Mulder et al., 2013).
Synthesis and Insecticidal Activity
Nicotinic acid derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their insecticidal activities. These compounds have shown significant effects against various pests, illustrating the potential of methyl 5-(4-fluorophenyl)nicotinate in developing new insecticides (Deshmukh, Patil, & Shripanavar, 2012).
Enhancement of Chemotherapy Resistance
Research indicates that nicotinamide N-methyltransferase (NNMT) enhances resistance to chemotherapy agents like 5-fluorouracil in colorectal cancer cells. Compounds related to methyl 5-(4-fluorophenyl)nicotinate, which affect NNMT activity, could therefore play a role in modulating drug resistance in cancer therapy (Xie et al., 2016).
Percutaneous Penetration Studies
Studies involving methyl nicotinate, a compound related to methyl 5-(4-fluorophenyl)nicotinate, have been conducted to understand its percutaneous penetration. This research can provide insights into the skin absorption of related compounds and their potential applications in transdermal drug delivery (Issachar, Gall, Borrel, & Poelman, 1998).
Phonophoresis Studies
Phonophoresis of methyl nicotinate has been studied to understand its mechanism of action and skin penetration enhancement. This research is relevant to the applications of similar compounds in enhancing drug delivery through the skin (McElnay, Benson, Harland, & Hadgraft, 1993).
properties
IUPAC Name |
methyl 5-(4-fluorophenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCFLSMVFNQWHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627995 |
Source


|
| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-fluorophenyl)nicotinate | |
CAS RN |
893734-77-5 |
Source


|
| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

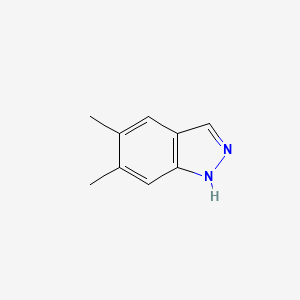
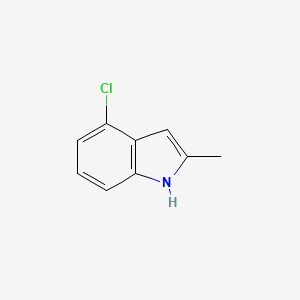
![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)
![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)
![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)
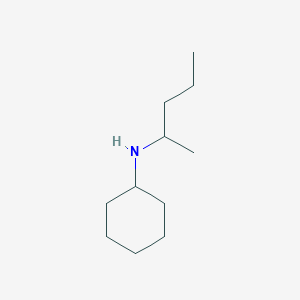
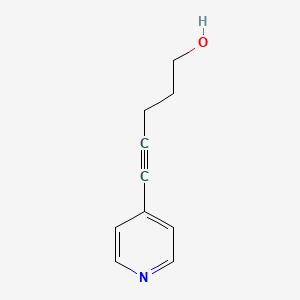
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)
